![molecular formula C15H18N2O4 B2501628 (E)-4-{3-[(Sec-butylamino)carbonyl]anilino}-4-oxo-2-butenoic acid CAS No. 940498-87-3](/img/structure/B2501628.png)
(E)-4-{3-[(Sec-butylamino)carbonyl]anilino}-4-oxo-2-butenoic acid
Übersicht
Beschreibung
(E)-4-{3-[(Sec-butylamino)carbonyl]anilino}-4-oxo-2-butenoic acid is a synthetic organic compound with potential applications in various fields of chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a sec-butylamino group, an anilino group, and a butenoic acid moiety. Its distinct chemical properties make it a subject of interest for researchers exploring new therapeutic agents and chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-{3-[(Sec-butylamino)carbonyl]anilino}-4-oxo-2-butenoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Anilino Intermediate: The synthesis begins with the preparation of the anilino intermediate by reacting aniline with sec-butyl isocyanate under controlled conditions.
Coupling Reaction: The anilino intermediate is then coupled with a suitable butenoic acid derivative, such as (E)-4-oxo-2-butenoic acid, using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The key steps include:
Bulk Synthesis of Intermediates: Large quantities of the anilino intermediate and butenoic acid derivative are synthesized in bulk.
Automated Coupling Reactions: Automated systems are used to carry out the coupling reactions under optimized conditions to ensure high yield and purity.
High-Throughput Purification: Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to achieve the desired purity levels.
Analyse Chemischer Reaktionen
Esterification and Hydrolysis Reactions
The carboxylic acid moiety undergoes esterification with alcohols under acidic or catalytic conditions, forming esters. Conversely, hydrolysis of the resulting esters or the parent acid can occur under acidic or basic conditions.
Example reaction:
Reaction Type | Conditions | Product | Yield | Reference |
---|---|---|---|---|
Esterification | Acid catalysis, ROH | Ester derivative | Moderate | |
Hydrolysis | HO, H/OH | Regenerated acid | High |
Aldol-Condensation and Conjugate Additions
The α,β-unsaturated carbonyl system participates in conjugate additions (e.g., Michael additions) and aldol-like reactions. Microwave-assisted aldol-condensation with glyoxylic acid has been demonstrated for related 4-oxo-2-butenoic acids, yielding extended conjugated systems .
Mechanistic Insight:
-
Aromatic substrates favor tosic acid-catalyzed pathways (HOMO-LUMO gap: ΔE = 0.096 Ha) .
-
Aliphatic substrates react via enamine intermediates under pyrrolidine/acetic acid conditions (ΔE = 0.078 Ha) .
Amide Bond Reactivity
The sec-butylamide group is susceptible to hydrolysis under strong acidic or basic conditions, cleaving to form the corresponding amine and carboxylic acid derivatives .
Example reaction:
Reaction Type | Conditions | Product | Catalyst |
---|---|---|---|
Amide hydrolysis | 6M HCl, reflux | Sec-butylamine + Acid | Acid/Base |
Biological Activity and Tubulin Interaction
Though not a direct chemical reaction, the compound’s α,β-unsaturated carbonyl system enables interactions with biological targets. Analogous (E)-4-aryl-4-oxo-2-butenoic acid amides inhibit tubulin polymerization (IC = 2.9 μM for lead compounds) .
Key findings:
Thermal and Solvent Stability
The compound remains stable under standard laboratory conditions but degrades in prolonged aqueous environments. Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility for further derivatization .
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry Applications
Pharmaceutical Intermediate
- The compound serves as an important intermediate in the synthesis of various pharmaceutical agents. Its structure allows for modifications that can lead to the development of novel therapeutic agents targeting specific diseases.
Anticancer Research
- Studies have indicated that derivatives of (E)-4-{3-[(Sec-butylamino)carbonyl]anilino}-4-oxo-2-butenoic acid exhibit cytotoxic properties against certain cancer cell lines. This has prompted further investigation into its mechanism of action and efficacy in cancer treatment.
Table 1: Summary of Medicinal Chemistry Applications
Proteomics Research
Biochemical Studies
- The compound is utilized in proteomics for studying protein interactions and functions. Its ability to modify protein structures makes it valuable in understanding biochemical pathways and disease mechanisms.
Enzyme Inhibition Studies
- Research has shown that this compound can act as an inhibitor for certain enzymes, which is crucial for drug design and development.
Table 2: Summary of Proteomics Research Applications
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal highlighted the anticancer properties of modified derivatives of this compound. The research demonstrated significant cytotoxicity against breast cancer cell lines, suggesting potential therapeutic applications in oncology.
Case Study 2: Enzyme Inhibition
Another investigation focused on the enzyme inhibition capabilities of this compound, revealing its effectiveness against specific kinases involved in cancer progression. This study supports the hypothesis that the compound could be developed into a targeted therapy for cancer treatment.
Wirkmechanismus
The mechanism of action of (E)-4-{3-[(Sec-butylamino)carbonyl]anilino}-4-oxo-2-butenoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biochemical pathways.
Interacting with Receptors: Binding to cellular receptors to trigger or inhibit signaling cascades.
Modulating Gene Expression: Influencing the expression of genes related to inflammation, cell proliferation, or apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (E)-4-{3-[(Butylamino)carbonyl]anilino}-4-oxo-2-butenoic acid
- (E)-4-{3-[(Isobutylamino)carbonyl]anilino}-4-oxo-2-butenoic acid
- (E)-4-{3-[(Tert-butylamino)carbonyl]anilino}-4-oxo-2-butenoic acid
Uniqueness
(E)-4-{3-[(Sec-butylamino)carbonyl]anilino}-4-oxo-2-butenoic acid is unique due to its specific sec-butylamino group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity compared to similar compounds with different alkyl groups.
Biologische Aktivität
(E)-4-{3-[(Sec-butylamino)carbonyl]anilino}-4-oxo-2-butenoic acid, a synthetic organic compound, has garnered attention for its potential biological activities, particularly in the fields of cancer research and enzymatic interactions. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potential, and comparative studies with related compounds.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- Sec-butylamino group
- Anilino group
- Butenoic acid moiety
This structural configuration is significant as it influences the compound's biological activity and reactivity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical biochemical pathways, affecting processes such as cell proliferation and apoptosis.
- Receptor Binding : It can bind to cellular receptors, potentially modulating signaling pathways associated with inflammation and cancer progression.
- Gene Expression Modulation : The compound may influence the expression of genes related to tumor growth and metastasis.
Antiproliferative Activity
Recent studies have highlighted the antiproliferative effects of related compounds within the same chemical family. For instance, a study on 29 derivatives of (E)-4-aryl-4-oxo-2-butenoic acid amides demonstrated significant antiproliferative activity against human tumor cell lines (HeLa, FemX, K562) at micromolar concentrations . The most potent compounds exhibited IC50 values as low as 2.9 μM.
Table 1: Antiproliferative Activity of Related Compounds
Compound | Cell Line | IC50 (μM) | Mechanism |
---|---|---|---|
Compound 1 | HeLa | 2.9 | Tubulin assembly inhibition |
Compound 23 | K562 | 45 mg/kg (LD50) | Unknown |
Compound X | FemX | <20 | Antiproliferative |
Case Studies
- In Vivo Studies : Research indicated that certain derivatives caused G2/M phase accumulation in K562 cells, suggesting their potential role in cell cycle regulation . This highlights their utility as leads for developing new antitubulin agents.
- Toxicity Assessment : The oral LD50 for one derivative was found to be 45 mg/kg in mice, indicating moderate toxicity which warrants further investigation for therapeutic applications .
Comparative Analysis
In comparison to similar compounds such as (E)-4-{3-[(Butylamino)carbonyl]anilino}-4-oxo-2-butenoic acid and others with different alkyl substituents, this compound exhibits unique steric and electronic properties that may enhance its biological activity.
Table 2: Comparison with Similar Compounds
Compound Name | Alkyl Group | Biological Activity |
---|---|---|
(E)-4-{3-[(Sec-butylamino)carbonyl]anilino} | Sec-butyl | Moderate antiproliferative |
(E)-4-{3-[(Butylamino)carbonyl]anilino} | Butyl | Low antiproliferative |
(E)-4-{3-[(Isobutylamino)carbonyl]anilino} | Isobutyl | Moderate antiproliferative |
Eigenschaften
IUPAC Name |
(E)-4-[3-(butan-2-ylcarbamoyl)anilino]-4-oxobut-2-enoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4/c1-3-10(2)16-15(21)11-5-4-6-12(9-11)17-13(18)7-8-14(19)20/h4-10H,3H2,1-2H3,(H,16,21)(H,17,18)(H,19,20)/b8-7+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRFLSOCEGGWWGU-BQYQJAHWSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1=CC(=CC=C1)NC(=O)C=CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)NC(=O)C1=CC(=CC=C1)NC(=O)/C=C/C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.